N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide

Catalog No.
S1544894
CAS No.
84445-90-9
M.F
C9H9N3OS
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide

CAS Number

84445-90-9

Product Name

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide

IUPAC Name

N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)acetamide

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C9H9N3OS/c1-5(13)10-6-2-3-7-8(4-6)12-9(14)11-7/h2-4H,1H3,(H,10,13)(H2,11,12,14)

InChI Key

OKXUBGULDQECIU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=S)N2

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=S)N2

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide is an organic compound characterized by a benzimidazole structure linked to an acetamide group via a sulfanyl (-SH) functional group. The molecular formula of this compound is C₉H₉N₃O, and it features a unique combination of a sulfur atom and a benzimidazole ring, which contributes to its potential biological activities and applications in medicinal chemistry.

Typical of compounds containing both sulfur and amide functionalities. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones, potentially altering the compound's biological activity.
  • Acylation: The amide group can participate in acylation reactions, forming derivatives that may exhibit enhanced pharmacological properties.

Research indicates that N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide and its derivatives exhibit significant biological activities, particularly:

  • Antiproliferative Activity: Compounds related to this structure have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells .
  • Antimicrobial Properties: Similar benzimidazole derivatives have demonstrated antibacterial and antifungal activities, suggesting potential therapeutic uses in treating infections .

The synthesis of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide typically involves several steps:

  • Formation of Benzimidazole: Starting from o-phenylenediamine and carbon disulfide or other sulfur sources, the benzimidazole core is synthesized.
  • Introduction of Sulfanyl Group: This can be achieved through reactions involving thiol compounds or by using mercaptans in the presence of appropriate catalysts.
  • Acetamide Formation: The final step involves reacting the sulfanyl-benzimidazole with acetic anhydride or acetyl chloride to introduce the acetamide functionality .

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide has potential applications in several fields:

  • Pharmaceuticals: Due to its antiproliferative and antimicrobial properties, it is being explored as a lead compound for drug development targeting various diseases.
  • Agriculture: The compound's biological activity may extend to use as a pesticide or fungicide.

Interaction studies involving N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that modifications in the benzimidazole structure can significantly influence its interaction profiles, affecting efficacy and specificity against target proteins associated with disease pathways .

Several compounds share structural similarities with N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide. Here are some notable examples:

Compound NameStructure TypeNotable Activity
2-(Methylthio)-1H-benzimidazoleBenzimidazole derivativeAntimicrobial
1H-Benzimidazole-2-thiolThiol-substitutedAntiproliferative
N-(4-Aminophenyl)-acetamideAmine-acetamideAnticancer
2-AcetylaminobenzimidazoleAcetamido derivativeAntimicrobial

Uniqueness

The uniqueness of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide lies in its specific combination of the sulfanyl functional group with the benzimidazole core, which enhances its biological activity compared to other similar compounds. This structural feature allows for unique interactions within biological systems, potentially leading to novel therapeutic applications.

XLogP3

0.3

Wikipedia

N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Dates

Modify: 2023-07-17

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